Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate: is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with methyl 2-(methoxycarbonyl)benzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the formation of the amide bond.
Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production typically involves:
Optimization of Reaction Conditions: To maximize yield and minimize by-products, reaction conditions are carefully optimized.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influence on Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Methyl 2-aminobenzoate: Lacks the methoxycarbonyl group, resulting in different chemical properties.
Methyl 2-(methoxycarbonyl)benzoate: Lacks the amino group, leading to different reactivity and applications.
Methyl 2-{[2-(carboxy)phenyl]amino}benzoate: Contains a carboxy group instead of a methoxycarbonyl group, affecting its chemical behavior.
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylanilino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16(19)21-2/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSXSAGWDRWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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